![molecular formula C12H15BrO B14248465 {[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene CAS No. 494824-61-2](/img/structure/B14248465.png)
{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene is an organic compound with the molecular formula C11H13BrO It is a brominated derivative of benzene, featuring a bromo group and a methylbutenyl ether substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene typically involves the reaction of 4-bromophenol with 2-methyl-3-buten-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetone. The mixture is heated to facilitate the etherification process, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: {[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or thiols.
Wissenschaftliche Forschungsanwendungen
{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene involves its interaction with specific molecular targets. The bromo group can participate in electrophilic aromatic substitution reactions, while the ether linkage can undergo cleavage under certain conditions. These interactions can lead to the modulation of biological pathways and the exertion of specific effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromoanisole: Similar structure but lacks the methylbutenyl group.
4-Bromophenol: Similar structure but lacks the ether linkage.
2-Methyl-3-buten-2-ol: Similar structure but lacks the brominated benzene ring.
Uniqueness
{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene is unique due to the presence of both a bromo group and a methylbutenyl ether substituent
Eigenschaften
CAS-Nummer |
494824-61-2 |
|---|---|
Molekularformel |
C12H15BrO |
Molekulargewicht |
255.15 g/mol |
IUPAC-Name |
(4-bromo-2-methylbut-2-enoxy)methylbenzene |
InChI |
InChI=1S/C12H15BrO/c1-11(7-8-13)9-14-10-12-5-3-2-4-6-12/h2-7H,8-10H2,1H3 |
InChI-Schlüssel |
SSCGOJUQVWPWEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCBr)COCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




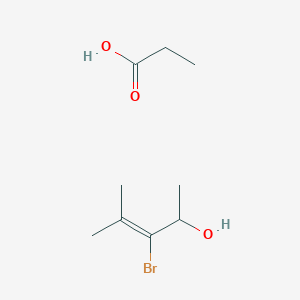

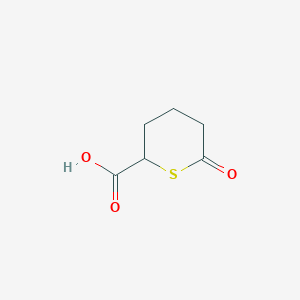
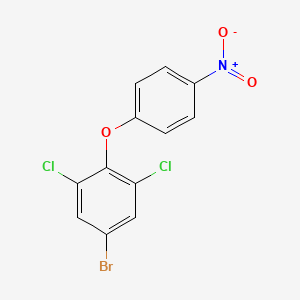
![Benzenamine, N-[2-(ethenylsulfonyl)ethyl]-2,6-difluoro-](/img/structure/B14248410.png)
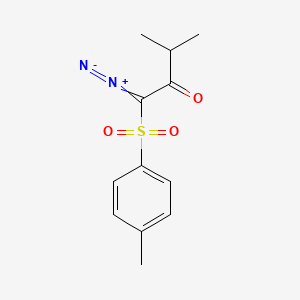
![Cyclohexanone, 2-[(trifluoromethyl)thio]-](/img/structure/B14248431.png)
![(5S)-1-(3-Chlorophenyl)-5-[(ethanesulfonyl)methyl]piperazin-2-one](/img/structure/B14248439.png)

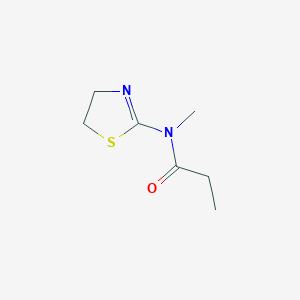
![6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate](/img/structure/B14248451.png)
![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14248459.png)
